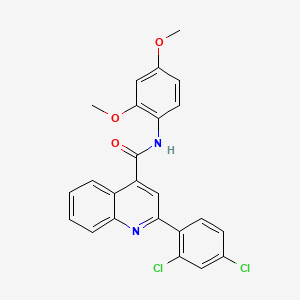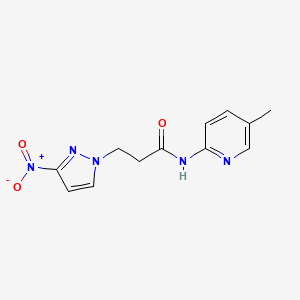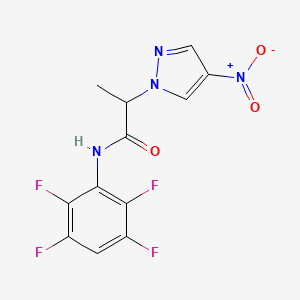![molecular formula C18H19N3O5 B10897876 propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10897876.png)
propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOPROPYL 2-(4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE is a complex organic compound that features a hydrazone functional group and a nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-(4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE typically involves the reaction of isopropyl 2-(4-formylphenoxy)acetate with 4-nitrophenylhydrazine under acidic conditions to form the hydrazone linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
ISOPROPYL 2-(4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone linkage under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
ISOPROPYL 2-(4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ISOPROPYL 2-(4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ISOPROPYL 2-(4-{[(E)-2-(4-AMINOPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE: Similar structure but with an amino group instead of a nitro group.
ISOPROPYL 2-(4-{[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
ISOPROPYL 2-(4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H19N3O5 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
propan-2-yl 2-[4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C18H19N3O5/c1-13(2)26-18(22)12-25-17-9-3-14(4-10-17)11-19-20-15-5-7-16(8-6-15)21(23)24/h3-11,13,20H,12H2,1-2H3/b19-11+ |
InChI-Schlüssel |
GMDQTOBGBOVGSZ-YBFXNURJSA-N |
Isomerische SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-bromophenyl)ethylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B10897801.png)



![6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10897813.png)
![1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether](/img/structure/B10897819.png)
![N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B10897820.png)
![2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)](/img/structure/B10897831.png)
![1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10897838.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897839.png)
![2-hydroxy-N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B10897847.png)


![(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10897855.png)
